Cas no 1692844-60-2 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- 1692844-60-2
- methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate
- EN300-699105
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C12H13ClO3/c1-3-11(9-7-5-4-6-8-9)12(13,16-11)10(14)15-2/h4-8H,3H2,1-2H3
- InChIKey: NTHUOTJJYXDDHW-UHFFFAOYSA-N
- ほほえんだ: ClC1(C(=O)OC)C(C2C=CC=CC=2)(CC)O1
計算された属性
- せいみつぶんしりょう: 240.0553220g/mol
- どういたいしつりょう: 240.0553220g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.8Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- ふってん: 299.5±40.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699105-0.1g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
Enamine | EN300-699105-10.0g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-12 | |
Enamine | EN300-699105-2.5g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-12 | |
Enamine | EN300-699105-5.0g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-12 | |
Enamine | EN300-699105-0.5g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
Enamine | EN300-699105-1.0g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 1.0g |
$557.0 | 2025-03-12 | |
Enamine | EN300-699105-0.05g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
Enamine | EN300-699105-0.25g |
methyl 2-chloro-3-ethyl-3-phenyloxirane-2-carboxylate |
1692844-60-2 | 95.0% | 0.25g |
$513.0 | 2025-03-12 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Introduction to Compound with CAS No. 1692844-60-2 and Product Name: INDEX NAME NOT YET ASSIGNED
Compound with the CAS number 1692844-60-2 is a chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, currently designated as INDEX NAME NOT YET ASSIGNED, represents a promising candidate for further exploration due to its unique structural and functional properties. The chemical composition and molecular architecture of this compound have been the subject of extensive studies, aiming to uncover its potential applications in medicinal chemistry and therapeutic interventions.
The structural elucidation of CAS No. 1692844-60-2 has revealed that it possesses a complex framework, which may contribute to its diverse biological activities. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been instrumental in determining the precise molecular structure and purity of this compound. These analytical methods provide critical insights into the chemical environment of the molecule, enabling researchers to predict its interactions with biological targets.
In recent years, there has been a growing interest in exploring novel compounds with potential therapeutic benefits. INDEX NAME NOT YET ASSIGNED is being investigated for its pharmacological properties, particularly in the context of modulating cellular signaling pathways and enzyme activities. Preliminary studies suggest that this compound exhibits inhibitory effects on certain key enzymes involved in inflammatory responses and cancer progression. These findings are particularly noteworthy given the increasing prevalence of chronic diseases worldwide, necessitating the development of innovative therapeutic strategies.
The pharmacokinetic profile of CAS No. 1692844-60-2 is another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its efficacy and safety. In vitro and in vivo models have been employed to assess the pharmacokinetic properties of this compound, providing valuable data on its bioavailability and metabolic stability. These studies are crucial for designing effective dosing regimens and minimizing potential side effects.
One of the most exciting aspects of INDEX NAME NOT YET ASSIGNED is its potential in drug discovery and development. The compound's unique chemical properties make it a versatile scaffold for designing new molecules with enhanced therapeutic efficacy. Researchers are leveraging computational chemistry tools and high-throughput screening techniques to identify derivatives of this compound that may exhibit improved pharmacological profiles. Such approaches are expected to accelerate the discovery of novel drugs targeting various diseases.
The role of CAS No. 1692844-60-2 in addressing unmet medical needs cannot be overstated. With an aging global population and rising incidences of chronic conditions, there is a pressing need for innovative treatments. This compound holds promise as a lead candidate for developing new therapies that can address these challenges effectively. Its multifaceted biological activities make it an attractive option for further investigation across multiple therapeutic areas.
Collaborative efforts between academic institutions, pharmaceutical companies, and research organizations are essential for advancing the development of INDEX NAME NOT YET ASSIGNED. Such partnerships facilitate the sharing of resources, expertise, and data, which are critical for conducting comprehensive research studies. By fostering collaboration, stakeholders can accelerate the translation of laboratory findings into clinical applications, ultimately benefiting patients worldwide.
The regulatory landscape surrounding the development and commercialization of new compounds like CAS No. 1692844-60-2 is also an important consideration. Compliance with regulatory guidelines ensures that these compounds are safe and effective before they reach the market. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) play a pivotal role in overseeing drug development processes. Companies investing in INDEX NAME NOT YET ASSIGNED must navigate these regulatory pathways carefully to ensure successful approval.
In conclusion, CAS No. 1692844-60-2, currently known as INDEX NAME NOT YET ASSIGNED, represents a significant advancement in pharmaceutical research. Its unique chemical properties and promising biological activities make it a valuable candidate for further exploration in drug discovery and development. As research continues to unfold, this compound holds immense potential to contribute to innovative therapeutic solutions addressing global health challenges.
1692844-60-2 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 108499-23-6(N-4-(sulfanylmethyl)phenylacetamide)
- 1353973-58-6(N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide)
- 1044770-73-1(6-CHLORO-2-N-CYCLOPROPYLPYRIDINE-2,3-DIAMINE)
- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)
- 2680680-91-3(benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)
- 2138426-37-4(2-Butanone, 4-[(cyclopropylmethyl)amino]-)
- 1234918-81-0(7-methoxy-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide)
- 1361762-25-5(3,4-Dichloro-5'-fluoro-2'-methyl-biphenyl)
- 869079-54-9(7'-(3-methylbut-2-en-1-yl)oxy-2H,2'H-3,4'-bichromene-2,2'-dione)
- 1135137-76-6(2-(Propyn-1-yl)indene)



